
2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one, also known as CX717, is a novel compound that has been shown to enhance cognitive function in both animal and human studies. This compound belongs to the class of ampakines, which are positive allosteric modulators of the AMPA receptor.
作用機序
2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By binding to a specific site on the AMPA receptor, 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one enhances the receptor's response to glutamate, resulting in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one are mainly related to its modulation of the AMPA receptor. In animal studies, 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in learning and memory processes.
実験室実験の利点と制限
One of the main advantages of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one is its ability to enhance cognitive function without causing significant side effects or toxicity. This makes it a promising candidate for further research and development as a potential treatment for cognitive disorders. However, one limitation of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one is its relatively short half-life, which may limit its effectiveness as a long-term treatment option.
将来の方向性
There are several potential future directions for research on 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of the AMPA receptor. Another potential direction is the investigation of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one's effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one as a potential treatment for cognitive disorders.
Conclusion
In conclusion, 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one is a novel compound that has shown promising cognitive-enhancing effects in both animal and human studies. Its mechanism of action involves modulation of the AMPA receptor, resulting in increased synaptic transmission and improved cognitive function. While there are limitations to its use, 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one is a promising candidate for further research and development as a potential treatment for cognitive disorders.
合成法
The synthesis of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one involves the reaction of cyclopentanone with 4-methylpiperazine in the presence of an acid catalyst. The resulting product is purified through recrystallization to obtain 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one in high purity. The synthesis of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one is relatively simple and can be performed on a large scale, making it a viable option for further research and development.
科学的研究の応用
2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one has been extensively studied for its potential use in treating cognitive disorders, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. In animal studies, 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one has been shown to improve memory consolidation and retrieval, as well as enhance attention and learning. Human studies have also demonstrated the cognitive-enhancing effects of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one, including improved working memory, attention, and processing speed.
特性
IUPAC Name |
2-cyclopentyl-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-13-6-8-14(9-7-13)12(15)10-11-4-2-3-5-11/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEBDYZSAVUETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

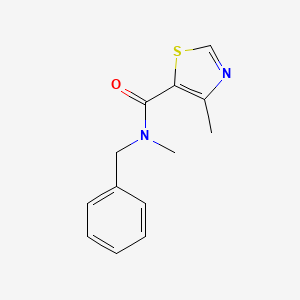
![1,3-dimethyl-6-[(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7512473.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)
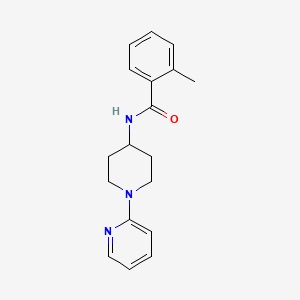
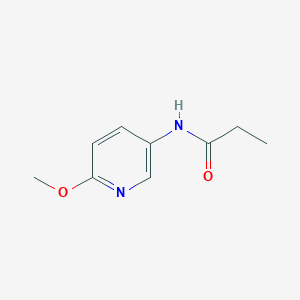
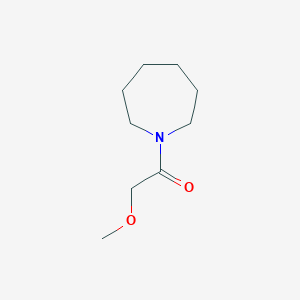

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
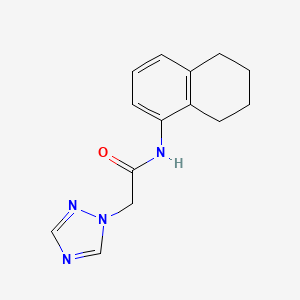

![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)